A Technical Guide to 11-O-Methylpseurotin A: Discovery, Isolation, and Biological Activity from Aspergillus fumigatus
A Technical Guide to 11-O-Methylpseurotin A: Discovery, Isolation, and Biological Activity from Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-O-Methylpseurotin A, a secondary metabolite derived from the fungus Aspergillus fumigatus. The document details its discovery, isolation methodologies, and known biological activities. Particular emphasis is placed on its characterization and the experimental protocols for its purification. Furthermore, this guide explores its mechanism of action, specifically its inhibitory effects on a Hof1 deletion strain of Saccharomyces cerevisiae, and presents a postulated signaling pathway. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Discovery and Natural Occurrence
11-O-Methylpseurotin A is a fungal metabolite that was first identified from a marine-derived strain of Aspergillus fumigatus.[1] It belongs to the pseurotin (B1257602) family of natural products, which are known for their complex chemical structures and diverse biological activities.[2] In addition to Aspergillus fumigatus, 11-O-Methylpseurotin A has also been isolated from Sporothrix sp..[3][4] It is often found to be co-isolated with its parent compound, Pseurotin A.[3] The production of pseurotins, including 11-O-Methylpseurotin A, is influenced by culture conditions, and co-cultivation of the producing fungus with certain bacteria has been shown to induce its biosynthesis.[3]
Aspergillus fumigatus is a ubiquitous fungus and a prolific producer of a wide array of bioactive secondary metabolites.[3][5] The biosynthesis of 11-O-Methylpseurotin A is believed to be a late-stage modification of pseurotin A, involving an O-methylation at the C-11 position.[2][3] This reaction is catalyzed by an O-methyltransferase, with S-adenosyl methionine (SAM) acting as the methyl group donor.[3] The core structure of pseurotins is assembled through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2][3]
Quantitative Data
While extensive quantitative yield data for 11-O-Methylpseurotin A from Aspergillus fumigatus fermentations are not widely available in the literature, the production of related pseurotins can be influenced by culture conditions.[3] The following tables summarize the available qualitative and biological activity data.
Table 1: Qualitative Production Data for Pseurotin A from Aspergillus fumigatus
| Fungal Strain | Culture Condition | Compound | Effect on Production |
| Aspergillus fumigatus | High Zinc | Pseurotin A | Increased |
| Aspergillus fumigatus | Low Zinc | Pseurotin A | Decreased |
| Aspergillus fumigatus | gliZ deletion mutant | Pseurotin A | Increased |
Table 2: Biological Activity of 11-O-Methylpseurotin A
| Compound | Assay | Organism/Model | Result |
| 11-O-Methylpseurotin A | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth |
| 11-O-Methylpseurotin A | Antiseizure Activity | Zebrafish (PTZ model) | Inactive at tested concentrations |
Experimental Protocols
Fermentation and Extraction
A generalized protocol for the production and extraction of 11-O-Methylpseurotin A from Aspergillus fumigatus is as follows:
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Inoculation and Culture: A pure culture of a marine-derived Aspergillus fumigatus strain is used to inoculate a suitable liquid fermentation medium. A typical medium consists of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
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Incubation: The culture is incubated at 25-30°C with agitation (150-200 rpm) for several days to weeks to allow for fungal growth and the production of secondary metabolites.
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Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.
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Solvent Extraction: Both the mycelium and the culture filtrate are extracted separately with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
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Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract is subjected to chromatographic techniques for the isolation and purification of 11-O-Methylpseurotin A.
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Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water. The elution of the compound is monitored by a UV detector.
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Column: C18 (e.g., 5 µm, 4.6 x 250 mm)
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Mobile Phase: Gradient of acetonitrile in water (e.g., 20% to 100% acetonitrile over 30 minutes)
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Flow Rate: 1 mL/min
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Detection: UV at 254 nm
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Structure Elucidation: The purified 11-O-Methylpseurotin A is structurally characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of 11-O-Methylpseurotin A.
Postulated Signaling Pathway
11-O-Methylpseurotin A has been shown to selectively inhibit a Hof1 deletion strain of Saccharomyces cerevisiae.[1] Hof1 is an F-BAR protein involved in cytokinesis, specifically in the regulation of the actomyosin (B1167339) ring and septum formation.[2][6] It interacts with septins at the bud neck and is crucial for the proper coordination of cell division.[7] The following diagram illustrates a postulated mechanism of action where 11-O-Methylpseurotin A disrupts a cellular process that becomes essential in the absence of Hof1.
Caption: Postulated mechanism of 11-O-Methylpseurotin A in S. cerevisiae.
Conclusion
11-O-Methylpseurotin A is a noteworthy secondary metabolite from Aspergillus fumigatus with specific biological activity. While its discovery and isolation have been documented, further research is required to fully elucidate its quantitative production, precise molecular target, and therapeutic potential. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this intriguing natural product.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. alliancegenome.org [alliancegenome.org]
- 6. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
